molecular formula C17H19NO B3252701 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 218934-50-0

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No. B3252701
M. Wt: 253.34 g/mol
InChI Key: WAZKIRPFJTZRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound with the molecular formula C17H19NO and a molecular weight of 253.34 . It is an inhibitor of the Bromodomain-containing protein 4 (human) . This compound is used for research purposes only and is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, which include 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been achieved through multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one consists of a benzyl group attached to the 1-position of the indole ring, and an ethyl group attached to the 2-position . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .

properties

IUPAC Name

1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZKIRPFJTZRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Synthesis routes and methods

Procedure details

2-(2-oxobutyl)cyclohexane-1,3-dione (1000 gms, 4.995 moles) was suspended in toluene (6000 ml, 6 vol). The mixture was warmed to 85 deg c and stirred for 5 minutes. Benzylamine (562.6 gms, 5.25 moles, 1.05 eq) was added dropwise over 30-45 minutes. Following the addition the mixture turned to an amber colored solution. Heat was applied to the solution and water was azeotroped off until the reaction temperature reached 110° C. The reaction was allowed to stir at 110° C. for 2 hrs at which time ˜4000 mls of solvent was distilled off at atmospheric pressure. Solution was transferred to a flask and further evaporated to an amber viscous oil which was used directly in the following step.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
562.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 5
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1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 6
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

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